Hydrazobenzen-2-amine
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Overview
Description
Hydrazobenzen-2-amine is an aromatic organic compound consisting of two aniline groups joined via their nitrogen atoms. It is an important industrial chemical used in the manufacture of dyes, pharmaceuticals, and hydrogen peroxide .
Preparation Methods
Hydrazobenzen-2-amine can be synthesized through various methods. One common approach involves the reaction of benzo[d]thiazol-2-amines with hydrazine hydrate in the presence of water and hydrochloric acid . This method is cost-effective and viable compared to previous approaches. Another method involves the use of solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Chemical Reactions Analysis
Hydrazobenzen-2-amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, sodium hydrosulfite, and various catalysts. For example, the reduction of nitro compounds using sodium hydrosulfite or hydrogen in the presence of catalysts can lead to the formation of amines . The major products formed from these reactions include amines, azo and azoxy compounds, imines, and products of N-alkylation and N-formylation .
Scientific Research Applications
Hydrazobenzen-2-amine has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various organic compounds, including dyes and pharmaceuticals . In biology, it is used in the study of enzyme mechanisms and as a reagent in biochemical assays. In medicine, it is used in the development of drugs and as an intermediate in the synthesis of active pharmaceutical ingredients. In industry, it is used in the production of hydrogen peroxide and other chemicals .
Mechanism of Action
The mechanism of action of hydrazobenzen-2-amine involves its ability to undergo redox reactions. It can act as a reducing agent, donating electrons to other molecules. This property is utilized in various chemical reactions, including the reduction of nitro compounds to amines . The molecular targets and pathways involved in these reactions include the activation of nitrogen atoms and the formation of intermediate compounds such as hydrazones and azobenzenes .
Comparison with Similar Compounds
Hydrazobenzen-2-amine is similar to other compounds such as hydrazobenzene and azobenzene. it is unique in its ability to undergo specific redox reactions and its applications in the synthesis of dyes and pharmaceuticals . Other similar compounds include 1,2-diphenylhydrazine and N,N’-diphenylhydrazine .
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(2-phenylhydrazinyl)aniline |
InChI |
InChI=1S/C12H13N3/c13-11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9,14-15H,13H2 |
InChI Key |
AHRMZVUDBZEZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=CC=CC=C2N |
Origin of Product |
United States |
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